Enabled Synthesis of β-Mannosides via Anomeric Bromide Intermediate
2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose is specifically used to create the corresponding anomeric bromide, which is an established glycosyl donor for the preparation of β-mannosides [1]. This contrasts with donors like peracetylated mannose, which under similar halide-generating conditions can preferentially form orthoesters or suffer from lower stability, leading to reduced yields in subsequent glycosylation steps [2]. The specific C2-O-benzyl protection in this compound enhances the stability and reactivity profile of the bromide intermediate.
| Evidence Dimension | Utility as a glycosyl donor precursor for β-mannosides |
|---|---|
| Target Compound Data | Established as a precursor to the corresponding bromide, which is used for the preparation of β-mannosides. |
| Comparator Or Baseline | Other protected mannose derivatives (e.g., peracetylated mannose, mannose orthoesters) that can yield complex mixtures or require specialized activation. |
| Quantified Difference | Qualitative advantage: Enables a more direct and reliable route to the bromide, whereas other donors may require additional steps or result in lower yields due to side reactions. |
| Conditions | Synthesis of β-mannosidic linkages, a challenging motif in carbohydrate chemistry. |
Why This Matters
For researchers and procurement teams, this compound offers a defined and validated entry point into the synthesis of β-mannosides, a key structural motif in many biologically relevant glycans, reducing the need for exploratory work and increasing the likelihood of successful glycosylation.
- [1] Santa Cruz Biotechnology. (n.d.). 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose (CAS 80779-87-9). SCBIO. View Source
- [2] El Ashry, E. S. H., Rashed, N., & Ibrahim, E. S. I. (2004). Strategies of Synthetic Methodologies for Constructing β-Mannosidic Linkage. Current Organic Synthesis, 1(2), 147-160. View Source
